(+)-15-epi Cloprostenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

15S-Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α), a naturally occurring fatty acid involved in various physiological processes in mammals, including reproduction, smooth muscle contraction, and bone metabolism []. Due to its structural similarity to PGF2α, 15S-Cloprostenol mimics some of its biological effects, making it a valuable tool in scientific research for various purposes.

Applications in Reproductive Physiology:

- Regulation of estrous cycle in livestock: One of the primary applications of 15S-Cloprostenol in research is regulating the estrous cycle (heat cycle) in animals like cattle, swine, and horses [, ]. During the estrous cycle, PGF2α plays a crucial role in luteolysis, the regression of the corpus luteum, a temporary gland in the ovary that produces progesterone. By mimicking the action of PGF2α, 15S-Cloprostenol induces luteolysis, leading to a decline in progesterone levels and the onset of estrus (heat) []. This allows researchers to synchronize the estrous cycle in a group of animals, facilitating timed breeding programs and improving reproductive efficiency in research settings.

- Investigating luteal function: 15S-Cloprostenol can be used to study luteal function and its role in various physiological processes. By inducing luteolysis, researchers can investigate the impact of progesterone withdrawal on different organs and systems, such as the uterus, mammary glands, and pituitary gland [].

Applications in Other Areas:

- Smooth muscle studies: 15S-Cloprostenol can be used to study the contractile properties of smooth muscle, a type of muscle found in various organs like the blood vessels, uterus, and intestines. PGF2α is a potent stimulator of smooth muscle contraction, and 15S-Cloprostenol, by mimicking its action, can help researchers understand the mechanisms involved in smooth muscle function and dysfunction.

- Bone metabolism research: Emerging research suggests that 15S-Cloprostenol might have potential applications in bone metabolism studies. It has been shown to stimulate bone formation and inhibit bone resorption in some animal models, suggesting its potential role in investigating bone diseases like osteoporosis. However, further research is needed to confirm these findings and explore the underlying mechanisms.

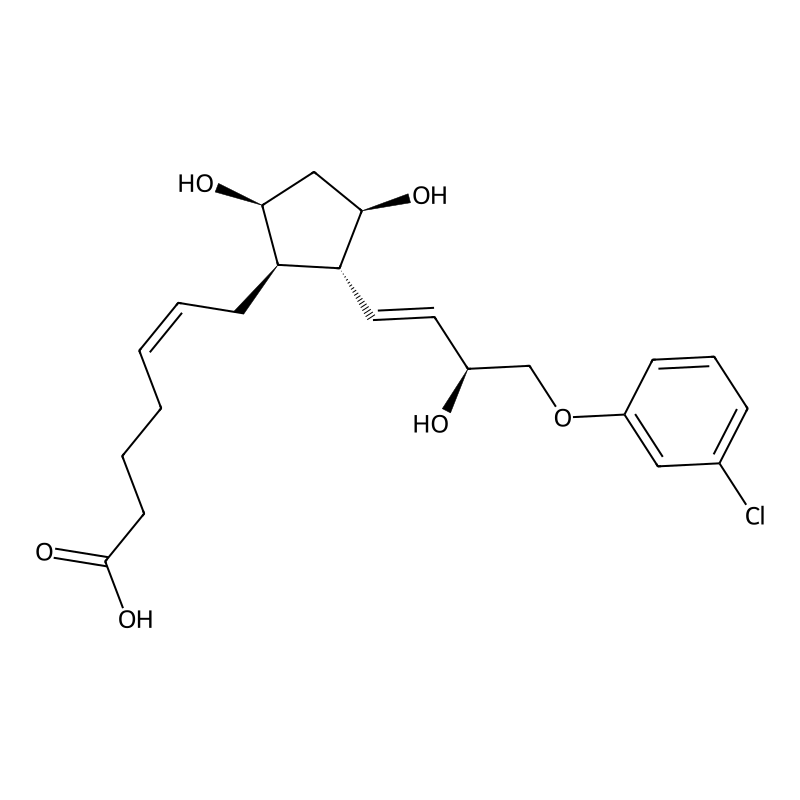

(+)-15-epi Cloprostenol is a synthetic analog of prostaglandin F2α, specifically designed to act as a potent agonist for the FP receptor. This compound is characterized by its 15(S) or 15β-hydroxy configuration, which differentiates it from other cloprostenol derivatives. Its chemical structure is defined as C22H29ClO6, with a molecular weight of approximately 422.92 g/mol . The compound is primarily utilized in veterinary medicine for its luteolytic properties, particularly in the synchronization of estrus in livestock such as cattle .

15S-Cloprostenol mimics the actions of PGF2α by binding to FP receptors present on target cells in various organs, particularly the reproductive tract []. This binding triggers a cascade of cellular events leading to diverse effects depending on the cell type. In the uterus, for example, it stimulates smooth muscle contraction, which can be used to induce luteolysis (regression of the corpus luteum) or initiate parturition (delivery).

(+)-15-epi Cloprostenol exhibits significant biological activity primarily through its action as an FP receptor agonist. Its luteolytic effects are essential for controlling reproductive processes in livestock. Studies have shown that it effectively induces estrus synchronization and can also be used to terminate unwanted pregnancies in animals . The compound's efficacy is attributed to its ability to mimic the natural prostaglandin F2α, facilitating various reproductive functions.

The synthesis of (+)-15-epi Cloprostenol typically involves several steps:

- Starting Material: The synthesis often begins with D-Cloprostenol or its derivatives.

- Amidation: The methyl esters of D-Cloprostenol are reacted with appropriate amines to form amides.

- Epimerization: Specific conditions are applied to convert D-Cloprostenol into its 15-epimer.

- Purification: The final product is purified through chromatographic techniques to achieve the desired purity level (≥98%) .

These methods allow for the efficient production of (+)-15-epi Cloprostenol while maintaining high yields and purity.

(+)-15-epi Cloprostenol has several applications, particularly in veterinary medicine:

- Estrus Synchronization: It is widely used to synchronize estrus cycles in cattle, enhancing breeding efficiency.

- Luteolysis Induction: The compound is effective in inducing luteolysis, making it valuable for managing reproductive health.

- Research Tool: In scientific studies, it serves as a tool for investigating prostaglandin pathways and their physiological effects .

Research on the interactions of (+)-15-epi Cloprostenol primarily focuses on its binding affinity and functional activity at FP receptors. Studies indicate that it has a high binding affinity compared to other prostaglandin analogs, resulting in pronounced biological effects. Additionally, investigations into potential side effects and toxicological profiles are ongoing to ensure safe usage in veterinary applications .

Several compounds share structural and functional similarities with (+)-15-epi Cloprostenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cloprostenol | Prostaglandin analog | Estrus synchronization | Potent FP receptor agonist |

| Dinoprost | Prostaglandin F2α | Inducing labor in humans | Used primarily in human obstetrics |

| Latanoprost | Prostaglandin analog | Glaucoma treatment | Primarily ophthalmic use |

| Bimatoprost | Prostaglandin analog | Glaucoma treatment | Also used for eyelash enhancement |

While all these compounds exhibit luteolytic properties, (+)-15-epi Cloprostenol's specific configuration and higher receptor affinity set it apart, making it particularly effective for veterinary applications .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

4208238832

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Wikipedia

Disperse_Red_60